

An In-depth Technical Guide to 3-Chloro-2-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009523

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This guide provides a comprehensive technical overview of **3-Chloro-2-phenylpropanoic acid** (CAS No: 5441-69-0), a versatile chemical intermediate. We will delve into its chemical and physical properties, synthetic routes, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. This document is designed to serve as a practical resource, offering not just data but also the scientific rationale behind experimental methodologies.

Core Compound Identity and Physicochemical Properties

3-Chloro-2-phenylpropanoic acid is a halogenated carboxylic acid derivative. The presence of a chiral center at the C2 position, a reactive chlorine atom, and a phenyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	3-chloro-2-phenylpropanoic acid	[1]
CAS Number	5441-69-0	[1][2][3]
Molecular Formula	C ₉ H ₉ ClO ₂	[1][2][3]
Molecular Weight	184.62 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(CCl)C(=O)O</chem>	[1][2]
InChIKey	PLXTXTKDRVJGNJ-UHFFFAOYSA-N	[1][2]
Boiling Point	289.2°C at 760 mmHg	[3]
Flash Point	128.7°C	[3]
Density	1.268 g/cm ³	[3]
Vapor Pressure	0.00103 mmHg at 25°C	[3]

Spectroscopic Profile

While specific spectra are best obtained from the material in use, the expected spectroscopic data for **3-Chloro-2-phenylpropanoic acid** based on its structure are as follows:

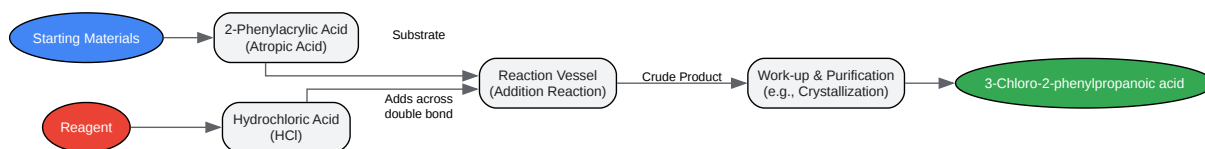
- ¹H NMR:** Protons on the phenyl group would appear in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the phenyl and carboxyl groups would be a multiplet. The diastereotopic methylene protons (CH₂) adjacent to the chlorine atom would likely present as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
- ¹³C NMR:** Aromatic carbons would be observed between ~125-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (~170-180 ppm). The carbons of the propanoic acid backbone would appear in the aliphatic region.

- IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be present around 2500-3300 cm^{-1} . A sharp, strong peak for the C=O (carbonyl) stretch would be observed around 1700 cm^{-1} . The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm^{-1} .
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at m/z 184. A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}+2]^+$ peak at approximately one-third the intensity of the $[\text{M}]^+$ peak) would be a key diagnostic feature.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of **3-Chloro-2-phenylpropanoic acid** can be approached through several routes. A common and logical method is the hydrochlorination of 2-phenylacrylic acid (atropic acid). This reaction proceeds via an electrophilic addition mechanism where hydrochloric acid adds across the double bond.



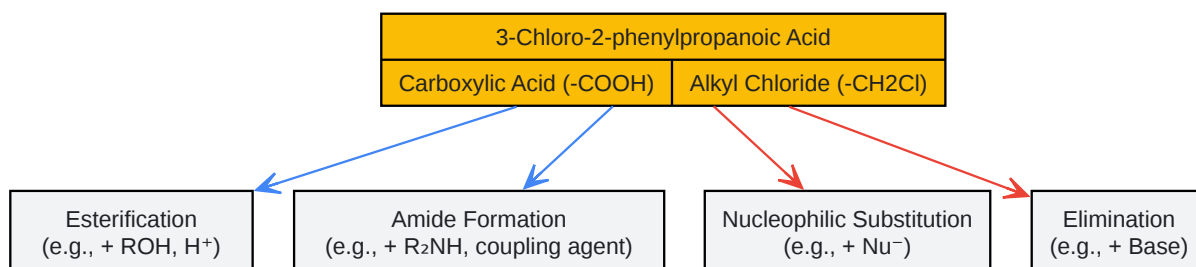
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Caption: Synthetic workflow for **3-Chloro-2-phenylpropanoic acid**.

The regioselectivity of this addition is an important consideration. While Markovnikov's rule would predict the addition of the proton to the carbon with more hydrogens, the stability of the resulting carbocation also plays a crucial role. The formation of a carbocation at the benzylic position (C2) is stabilized by the phenyl group, which would lead to the chlorine adding to the C3 position. Alternatively, addition can be influenced by reaction conditions to favor the desired isomer.

Chemical Reactivity

The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-chlorine bond. This dual reactivity makes it a versatile intermediate for creating a variety of downstream compounds.



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Caption: Key reactive sites of **3-Chloro-2-phenylpropanoic acid**.

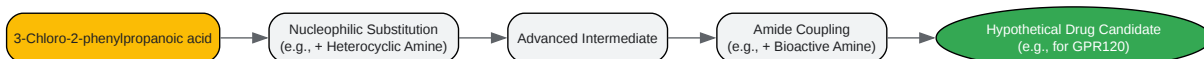
- **Reactions at the Carboxylic Acid:** The -COOH group can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, or amide formation with amines using coupling agents (e.g., DCC, EDC).
- **Reactions at the C-Cl Bond:** The primary alkyl chloride is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide range of functional groups by reacting it with nucleophiles such as azides, cyanides, amines, or thiols. It can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to reform a double bond.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry. The most famous example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] The structural motif of **3-Chloro-2-phenylpropanoic acid** makes it an attractive starting point or fragment for the synthesis of novel therapeutic agents.

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[5] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This specific intermediate can be used to synthesize libraries of compounds for screening. For instance, novel series of phenylpropanoic acid derivatives have been investigated as potent agonists for GPR120, a receptor involved in metabolic diseases like type 2 diabetes.[6]



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Caption: Use as a scaffold in a hypothetical drug discovery workflow.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol: Synthesis via Hydrochlorination

Objective: To synthesize **3-Chloro-2-phenylpropanoic acid** from 2-phenylacrylic acid.

Materials:

- 2-phenylacrylic acid
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (DCM) or another suitable inert solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylacrylic acid in a minimal amount of dichloromethane.
- Cool the solution in an ice bath to 0-5°C.

- Slowly add 1.2 to 1.5 equivalents of concentrated hydrochloric acid to the stirring solution. The addition should be dropwise to control the exothermic reaction.
- After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer with cold water (2x) and then with brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **3-Chloro-2-phenylpropanoic acid**.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized **3-Chloro-2-phenylpropanoic acid**.

Instrumentation & Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Sample: Dissolve ~1 mg of the product in 1 mL of Acetonitrile.

Procedure:

- Set the column temperature to 25°C.
- Set the UV detector to monitor at 254 nm.

- Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
- Inject 10 μ L of the sample.
- Run a linear gradient elution, for example:
 - 0-20 min: 5% to 95% Mobile Phase B
 - 20-25 min: Hold at 95% Mobile Phase B
 - 25-30 min: 95% to 5% Mobile Phase B
- Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main product peak.

Safety, Handling, and Storage

As a chlorinated organic acid, **3-Chloro-2-phenylpropanoic acid** must be handled with appropriate care.

Table 2: Safety and Handling Information

Aspect	Recommendation	Source
Hazards	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).	[7]
Personal Protective Equipment (PPE)	Wear protective gloves, safety goggles or face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.	[7][8][9]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.	[7][9]
First Aid (Inhalation)	Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	[7][8]
First Aid (Skin Contact)	Take off immediately all contaminated clothing. Rinse skin with plenty of water.	[7][8]
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.	[7][8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.	[7][9]
Disposal	Dispose of contents/container to an approved waste disposal	[7][8]

plant in accordance with local regulations.

Conclusion

3-Chloro-2-phenylpropanoic acid is a valuable and versatile intermediate in organic synthesis. Its distinct physicochemical properties and dual reactive sites provide chemists with a powerful tool for constructing more complex molecules. For professionals in drug development, its structural relation to known pharmacophores and the utility of the chloro-substituent make it a compound of significant interest for building and diversifying compound libraries aimed at discovering next-generation therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

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